(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide
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Description
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H17N3O5S3 and its molecular weight is 451.53. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide and its derivatives have shown promise in anticancer research. For instance, certain derivatives of indapamide (which has structural similarities to the compound ) have demonstrated pro-apoptotic activity in melanoma cell lines, specifically showing growth inhibition. In vitro evaluations against the melanoma cancer cell line MDA–MB435 revealed these compounds to exhibit anticancer activity with certain IC50 values. Furthermore, their role as inhibitors of human carbonic anhydrase isoforms hCA I, II, IX, and XII has been investigated, revealing their potential in targeting specific enzymes associated with cancer proliferation (Yılmaz et al., 2015). Additionally, the sulfonamide moiety in these compounds has been integrated into various heterocyclic compounds for potential use as antimicrobial agents, which may extend to anticancer applications as well (Darwish et al., 2014).
Antimicrobial Applications
The compound and its derivatives have also been explored for antimicrobial applications. A range of derivatives with sulfonyl-substituted nitrogen-containing heterocyclic systems has been synthesized, displaying sensitivity to both Gram-positive and Gram-negative bacteria. Some of these compounds have also shown antifungal activity against Candida albicans, suggesting a broad spectrum of potential antimicrobial applications (Sych et al., 2019).
Chemical Synthesis and Reactivity
From a chemical synthesis perspective, derivatives of this compound have been synthesized through various methods, including microwave-promoted synthesis which offers a cleaner, more efficient, and faster method compared to traditional thermal heating (Saeed, 2009). The structural features of these derivatives have been theoretically studied, providing insights into their molecular structure and gas-phase acidity, important factors in understanding their reactivity and potential biological applications (Remko, 2003).
Properties
IUPAC Name |
2-methylsulfonyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S3/c1-3-10-21-14-9-8-12(29(19,25)26)11-15(14)27-18(21)20-17(22)13-6-4-5-7-16(13)28(2,23)24/h3-9,11H,1,10H2,2H3,(H2,19,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPXQCZYOIDVIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.